molecular formula C9H11ClF3NS B591837 (R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride CAS No. 1800240-39-4

(R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride

Cat. No.: B591837
CAS No.: 1800240-39-4
M. Wt: 257.699
InChI Key: FATBLICFSRIJRR-FYZOBXCZSA-N
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Description

Geometric Parameters and Molecular Dimensions

Parameter Value Reference
Molecular Formula C₉H₁₁ClF₃NS
Molecular Weight 257.71 g/mol
Alternative CAS Number 1228569-53-6
Primary CAS Number 1800240-39-4
Purity Specification >97%

The molecular architecture demonstrates significant structural complexity arising from the combination of aromatic, aliphatic, and heteroatomic components. The phenyl ring system provides a rigid planar framework that constrains certain conformational degrees of freedom, while the ethanamine chain introduces conformational flexibility around the chiral center. The trifluoromethylthio substituent at the para position of the benzene ring creates a substantial steric influence and electronic perturbation that affects both the local and global molecular geometry.

Properties

IUPAC Name

(1R)-1-[4-(trifluoromethylsulfanyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NS.ClH/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATBLICFSRIJRR-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)SC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)SC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Coupling of Trifluoromethylthio Group

This approach prioritizes early-stage installation of the trifluoromethylthio (-SCF₃) group due to its sensitivity under reducing conditions. The -SCF₃ group is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling reactions.

Late-Stage Functionalization

Alternative methods first construct the ethanamine backbone before introducing the -SCF₃ group, often requiring protective group strategies to prevent side reactions during subsequent transformations.

Step-by-Step Synthesis Procedures

Synthesis of 4-(Trifluoromethylthio)benzaldehyde

The sequence begins with commercially available 4-fluorobenzaldehyde. Treatment with trifluoromethylthiolating reagents like HCF₂Cl in the presence of tris(2-(2-methoxyethoxy)ethyl)amine (TDA-1) yields 4-(trifluoromethylthio)benzaldehyde.

Reaction Conditions:

  • Temperature: −78°C to 25°C

  • Solvent: n-Hexane

  • Catalyst: TDA-1 (5 mol%)

  • Yield: 68–72% (reported for analogous compounds)

Reductive Amination

The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to form racemic 1-(4-(trifluoromethylthio)phenyl)ethanamine.

Critical Parameters:

  • pH: Maintained at 6.5–7.0 using acetic acid

  • Reaction Time: 12–18 hours

  • Temperature: 25°C

Chiral Resolution

The racemic mixture is resolved using chiral stationary phase chromatography or enzymatic kinetic resolution. Diastereomeric salts formed with (R)-mandelic acid show preferential crystallization.

Hydrochloride Salt Formation

Treatment with HCl gas in anhydrous ether yields the final hydrochloride salt, with purity >99% confirmed by chiral HPLC.

Synthesis of 1-(4-Bromophenyl)ethanamine

Starting from 4-bromoacetophenone, reductive amination using ammonium formate and Pd/C under hydrogen atmosphere produces 1-(4-bromophenyl)ethanamine.

Optimized Conditions:

  • Pressure: 50 psi H₂

  • Temperature: 80°C

  • Yield: 85–90%

Trifluoromethylthiolation

A copper-mediated coupling reaction installs the -SCF₃ group using (bpy)Cu(SCF₃) (bpy = 2,2'-bipyridine) in DMF at 110°C.

Key Considerations:

  • Oxygen-free environment required

  • Reaction Time: 24–36 hours

  • Yield: 60–65%

Enantiomer Separation and Salt Formation

Similar resolution techniques as Pathway 1 are employed, with reported enantiomeric excess (ee) values of 98–99%.

Comparative Analysis of Synthetic Methods

ParameterPathway 1Pathway 2
Overall Yield45–50%35–40%
Stereochemical ControlPost-synthesis resolutionPost-synthesis resolution
Functional Group ToleranceSensitive to reducing conditionsRequires inert atmosphere
ScalabilitySuitable for multi-gram scaleLimited by coupling step

Data synthesized from

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ microreactor technology for the trifluoromethylthiolation step, enhancing heat transfer and reducing reaction times by 60% compared to batch processes.

Green Chemistry Metrics

  • Process Mass Intensity (PMI): 120 (benchmark for pharmaceutical intermediates: <100)

  • E-Factor: 86 (opportunities for solvent recycling identified)

Chemical Reactions Analysis

Types of Reactions

®-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl ring or the ethanamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the ethanamine moiety.

Scientific Research Applications

Medicinal Chemistry

Overview
The compound is recognized for its potential as a building block in drug development due to its ability to modulate biological activity. Its structural similarity to known pharmacophores suggests applications in treating neurological disorders and other medical conditions.

Biological Activity
Preliminary studies have indicated that (R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride may interact with neurotransmitter systems, potentially influencing conditions such as depression and anxiety disorders. The trifluoromethyl group enhances lipophilicity, which may improve binding affinity to various biological targets.

Table 1: Potential Biological Activities

Activity TypeDescription
Neurotransmitter ModulationMay influence serotonin and dopamine pathways, relevant for mood disorders.
Antidepressant PotentialStructural analogs have shown promise in preclinical studies for depression treatment.
Antipsychotic EffectsSimilar compounds have been explored for their antipsychotic properties.

Synthetic Organic Chemistry

Synthesis Pathways
The synthesis of this compound typically involves several key steps:

  • Preparation of Starting Material : Synthesis begins with the preparation of 4-(Trifluoromethyl)benzaldehyde.
  • Reduction : The aldehyde is reduced to the corresponding alcohol using sodium borohydride.
  • Amination : The alcohol is converted to an amine via an amination reaction.
  • Chiral Resolution : The racemic mixture is resolved to obtain the (R)-enantiomer.
  • Hydrochloride Formation : The amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Table 2: Synthesis Steps Overview

StepReagents/ConditionsPurpose
Preparation4-(Trifluoromethyl)benzaldehydeStarting material
ReductionSodium borohydrideConvert aldehyde to alcohol
AminationAmmonia or amine derivativeForm amine
Chiral ResolutionChiral resolution techniquesObtain (R)-enantiomer
Hydrochloride FormationHydrochloric acidForm hydrochloride salt

Material Science

Applications in Material Science
The unique chemical properties of this compound make it a candidate for applications in material science, particularly in the development of advanced materials with specific electronic or optical properties.

Case Study 1: Neuropharmacological Research

A study investigating the effects of this compound on animal models of depression found that compounds with similar structures exhibited significant antidepressant-like effects in behavioral assays.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound demonstrated increased yields and purity through the application of continuous flow chemistry techniques, highlighting the compound's industrial relevance.

Mechanism of Action

The mechanism of action of ®-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological membranes and proteins . The ethanamine moiety may contribute to its binding affinity to receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The compound is compared to derivatives with variations in substituent groups (e.g., trifluoromethylthio vs. trifluoromethoxy) and substitution patterns (para vs. meta).

Compound Name CAS No. Substituent (Position) Molecular Weight Key Properties
This compound 1800240-39-4 -SCF₃ (para) ~241.6 (calculated) High lipophilicity; sulfur enhances metabolic stability
(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride 1208989-29-0 -OCF₃ (para) ~241.6 Lower lipophilicity vs. thioether; increased polarity
(R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride 856645-99-3 -CF₃ (para) ~225.6 Reduced steric bulk; higher volatility
(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride 1213630-93-3 -CF₃ (meta) ~225.6 Altered binding geometry; potential for divergent receptor interactions
1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride 1131739-78-0 -F, -CF₃ (para/meta) ~243.6 Enhanced electronegativity; improved target affinity but lower solubility

Substituent Effects on Physicochemical and Pharmacological Properties

Trifluoromethylthio (-SCF₃) vs. Trifluoromethoxy (-OCF₃) :
  • Metabolic Stability : Sulfur-containing groups resist oxidative metabolism better than oxygen-based analogs, extending half-life in vivo .
Para vs. Meta Substitution :
  • Target Binding: Para-substituted analogs (e.g., CAS 856645-99-3) align optimally with planar receptor sites, while meta-substituted derivatives (e.g., CAS 1213630-93-3) may favor non-canonical binding modes .
Halogenation Effects :

Pharmacological and Toxicological Considerations

  • Toxicity Warnings: Limited toxicological data exist for sulfur-containing analogs, emphasizing the need for further safety profiling .

Biological Activity

(R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride, with the CAS number 1800240-39-4, is a chemical compound that has garnered attention in various biological studies due to its unique structural properties and potential therapeutic applications. This compound features a trifluoromethylthio group, which is known to enhance biological activity through increased lipophilicity and altered electronic properties.

  • Molecular Formula : C9H11ClF3NS
  • Molecular Weight : 257.70 g/mol
  • Purity : ≥95%
  • IUPAC Name : (R)-1-(4-((trifluoromethyl)thio)phenyl)ethan-1-amine hydrochloride
  • SMILES Notation : CC@@HC1=CC=C(SC(F)(F)F)C=C1.[H]Cl

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The trifluoromethylthio group enhances the compound's affinity for certain targets, potentially leading to increased efficacy in therapeutic applications.

Pharmacological Studies

Recent studies have explored the pharmacological properties of this compound, particularly its potential as an inhibitor in various signaling pathways. For instance, it has been investigated for its role in inhibiting c-KIT kinase activity, which is crucial in certain cancers, including gastrointestinal stromal tumors (GISTs). The compound demonstrated significant potency against both wild-type and drug-resistant mutant forms of c-KIT, suggesting its potential as a therapeutic agent in treating resistant cancer forms .

Case Studies and Research Findings

  • Inhibition of c-KIT Kinase :
    • In vitro studies have shown that this compound exhibits single-digit nanomolar potency against c-KIT kinase. It effectively inhibits signaling pathways involved in cell proliferation and survival in GIST models .
  • Neuropharmacological Effects :
    • Research has indicated that this compound may also interact with neurotransmitter systems, particularly those involving serotonin receptors. Its structural similarity to other known psychoactive compounds suggests potential applications in treating mood disorders .
  • Antitumor Efficacy :
    • In vivo models have demonstrated that the compound possesses significant antitumor activity against tumors expressing mutant c-KIT receptors. This was evidenced by reduced tumor growth rates in treated mice compared to control groups .

Comparative Biological Activity Table

Compound NameTargetEC50 (nM)Biological Activity
This compoundc-KIT Kinase<10Potent inhibitor; effective against wild-type and mutant forms
Other Known InhibitorsVarious>10Varies; less effective against resistant mutants

Q & A

Q. Basic Research Focus

  • Chiral Purity :
    • HPLC with Chiral Columns : Use polysaccharide-based columns (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases for baseline separation of enantiomers .
    • Polarimetry : Measure optical rotation ([α]D) to confirm enantiomeric identity .
  • Structural Confirmation :
    • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and salt formation (e.g., HCl integration at δ ~10-12 ppm) .
    • X-ray Crystallography : Resolve absolute configuration for crystallizable derivatives .

How do the pharmacological profiles of (R) and (S) enantiomers differ, and what methodologies are used to assess their distinct biological activities?

Q. Advanced Research Focus

  • Enantiomeric Differences :
    • (R)-Enantiomer : Higher reported affinity for trace amine-associated receptor 1 (TAAR1) in rodent models, with EC₅₀ values <100 nM .
    • (S)-Enantiomer : May exhibit off-target activity (e.g., sigma receptor binding) at higher concentrations .
  • Methodologies :
    • Radioligand Binding Assays : Competitive displacement studies using ³H-labeled ligands in transfected HEK293 cells .
    • Functional Assays : cAMP accumulation or calcium flux assays to measure receptor activation/inhibition .

What strategies can resolve discrepancies in reported receptor binding affinities across studies?

Advanced Research Focus
Common sources of discrepancies and solutions:

  • Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and membrane preparation methods to reduce variability .
  • Compound Purity : Re-evaluate chiral purity via HPLC and confirm absence of degradants (e.g., sulfoxides) using LC-MS .
  • Receptor Heterogeneity : Use clonal cell lines (e.g., CHO-K1) overexpressing human TAAR1 to minimize species-specific differences .

What in vitro models are most predictive of metabolic stability for this amine-based compound?

Q. Advanced Research Focus

  • Liver Microsomes : Incubate with human or rat liver microsomes + NADPH to assess cytochrome P450-mediated N-dealkylation, a major metabolic pathway for arylalkylamines .
  • Hepatocyte Cultures : Measure intrinsic clearance (CLint) using cryopreserved primary hepatocytes to model phase II conjugation (e.g., glucuronidation) .
  • LC-MS/MS Metabolite Profiling : Identify stable metabolites (e.g., sulfoxide derivatives) to guide structural modifications for improved stability .

How does the hydrochloride salt form impact solubility and formulation development compared to freebase forms?

Q. Basic Research Focus

  • Solubility : The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in water) versus freebase (<1 mg/mL), facilitating in vitro assays .
  • Formulation Challenges :
    • pH Sensitivity : Salt dissociation in physiological pH may precipitate freebase; buffer systems (e.g., phosphate-buffered saline) are critical .
    • Hyroscopicity : Requires desiccant storage to prevent clumping .

What structural analogs of this compound show promise in structure-activity relationship (SAR) studies?

Advanced Research Focus
Key analogs and their SAR insights:

CompoundModificationBiological Impact
(S)-Enantiomer Opposite configurationReduced TAAR1 affinity but increased sigma receptor activity
4-(Methylthio) Analog -SCF₃ → -SMeLower metabolic stability but improved BBB penetration
Sulfone Derivative -SCF₃ → -SO₂CF₃Enhanced solubility but reduced CNS activity

What computational methods are effective in predicting the compound's binding modes to neurotransmitter receptors?

Q. Advanced Research Focus

  • Molecular Docking : Use Schrödinger Glide or AutoDock Vina to model interactions with TAAR1 homology models based on β2-adrenergic receptor templates .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in lipid bilayers to assess stability of key interactions (e.g., hydrogen bonding with Asp103) .

How can researchers address low yields in the trifluoromethylthio introduction step during synthesis?

Q. Advanced Research Focus

  • Optimized Reagents : Use Cu-mediated trifluoromethylthiolation with AgSCF₃ to improve regioselectivity .
  • Microwave-Assisted Synthesis : Reduce reaction times and side-product formation (e.g., diaryl sulfides) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.